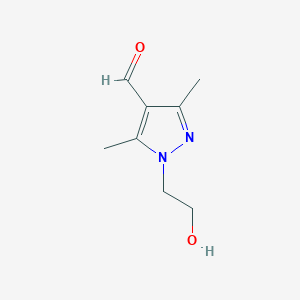

1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-8(5-12)7(2)10(9-6)3-4-11/h5,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKILWHHZYRBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099772-09-4 | |

| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This guide provides an in-depth technical overview of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and prospective applications, offering expert insights for researchers and drug development professionals.

Core Chemical Identity

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, which is N-alkylated with a 2-hydroxyethyl group and further substituted with two methyl groups and a formyl (carbaldehyde) group. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

This unique number ensures unambiguous identification in databases, publications, and commercial catalogs.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is paramount for its application in research and development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [2][3] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | CC1=NN(CCO)C(=C1C=O)C | [3] |

| InChIKey | SRKILWHHZYRBAS-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |

| logP (predicted) | 0.10 - 0.30 | [1][3] |

Note: Some values, like logP, are computational predictions and should be used as an estimate.

The presence of the aldehyde (C=O), hydroxyl (O-H), and the pyrazole ring C=N bonds would give rise to characteristic peaks in its Infrared (IR) spectrum. A research article mentions IR spectrum data for a similar synthesis, noting peaks around 1570 cm⁻¹ (C=O) and a broad peak in the 3200-3400 cm⁻¹ range for the OH group[5]. The ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups, the methylene protons of the hydroxyethyl chain, the aldehyde proton, and the hydroxyl proton.

Synthesis Strategy: A Tale of Reactivity

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction. This reaction typically uses a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to formylate an activated aromatic or heterocyclic ring.

However, a direct Vilsmeier-Haack formylation of the precursor, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, presents a significant challenge. The hydroxyl group on the ethyl side chain is susceptible to reaction with the Vilsmeier reagent, leading to an undesired substitution of the hydroxyl group with chlorine[6]. This is a critical consideration that dictates the synthetic strategy.

To circumvent this, a more robust, two-step protection-formylation-deprotection sequence is employed. This showcases a common theme in organic synthesis: masking a reactive functional group to allow another part of the molecule to be modified selectively.

Protocol: Synthesis of this compound

This protocol is based on the synthetic strategy that avoids direct formylation of the hydroxyl-containing precursor[6].

Step 1: Acylation (Protection) of the Hydroxyl Group

-

To a solution of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride in excess.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated intermediate, 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.

Causality Insight: Acetic anhydride converts the reactive hydroxyl group into an ester. This ester is stable under the conditions of the subsequent Vilsmeier-Haack reaction, thus protecting it from chlorination.

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold dimethylformamide (DMF).

-

Add the acetylated pyrazole from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture (e.g., to 60-80 °C) for several hours until the starting material is consumed.

-

Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).

-

Extract the formylated product with an organic solvent.

Causality Insight: The electron-rich pyrazole ring is susceptible to electrophilic substitution. The Vilsmeier reagent is an electrophile that attacks the C4 position of the pyrazole, which is sterically accessible and electronically activated, to install the formyl group.

Step 3: Hydrolysis (Deprotection)

-

Dissolve the crude product from Step 2 in a suitable solvent mixture (e.g., methanol and water).

-

Add a base (e.g., sodium carbonate or a dilute solution of sodium hydroxide) to catalyze the hydrolysis of the acetate ester.

-

Stir the mixture at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Purify the product using column chromatography or recrystallization.

Causality Insight: Basic hydrolysis cleaves the ester bond, regenerating the free hydroxyl group to yield the desired final product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not extensively documented in mainstream literature, its structural motifs are of high interest to drug development professionals. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

Potential as a Versatile Building Block: The true value of this compound lies in its potential as a versatile chemical intermediate. The aldehyde group is a synthetic linchpin, readily participating in a variety of chemical transformations:

-

Reductive Amination: To synthesize various secondary and tertiary amines, forming new C-N bonds.

-

Wittig Reaction: To form alkenes, extending the carbon skeleton.

-

Knoevenagel Condensation: To create α,β-unsaturated systems.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the primary alcohol.

The free hydroxyl group also offers a handle for further derivatization, such as etherification or esterification, allowing for the modulation of properties like solubility and lipophilicity.

Caption: Reactive sites and potential derivatization pathways.

Relevance to Known Bioactive Scaffolds: The substituted pyrazole core is a key feature in many biologically active molecules. These compounds are known to exhibit a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects[6][7]. For instance, pyrazole derivatives have been successfully developed as inhibitors of enzymes like phosphodiesterases (PDEs), which are important targets in inflammation and neurological disorders[8]. The structural features of this compound make it an attractive starting point for the synthesis of new libraries of compounds to be screened for such activities.

Handling and Storage

As with any laboratory chemical, proper handling and storage are essential.

-

Storage: It should be stored in a cool, dry place, sealed in a tightly closed container[3].

-

Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]

-

El-Malah, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

PubChem. 1H-pyrazole-4-carbaldehyde. [Link]

-

Gedgaudas, R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

-

PubChemLite. This compound. [Link]

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. [Link]

-

PubChem. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. This compound [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bl831.als.lbl.gov [bl831.als.lbl.gov]

1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs.[1][2][3] The precise substitution pattern on the pyrazole ring is critical to its biological activity, making unambiguous structure elucidation an essential step in the synthesis and development of novel pyrazole-based compounds.

This guide provides a comprehensive, field-proven methodology for the complete structural characterization of a specific pyrazole derivative: this compound. We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how a synergistic combination of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance experiments provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular characterization.

Molecular Blueprint and Synthetic Context

Before delving into the elucidation process, it is crucial to establish the hypothetical structure and a likely synthetic origin. This context informs our analytical strategy, allowing us to anticipate spectral features and potential isomeric impurities.

1.1. Target Structure

The molecule is this compound. Its basic properties are outlined below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [4][5][6] |

| Molecular Weight | 168.19 g/mol | [5][6] |

| SMILES String | CC1=C(C(=NN1CCO)C)C=O | [4][5] |

graph "molecule_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Atom nodes N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="0.8,-0.2!"]; // Substituent nodes C3_Me [label="H3C", pos="-1.2,-2.1!"]; C5_Me [label="CH3", pos="1.8,0.1!"]; C4_CHO_C [label="C", pos="1,-2.2!"]; C4_CHO_H [label="H", pos="1.9,-2.2!"]; C4_CHO_O [label="O", pos="0.5,-3.1!"]; N1_Et_C1 [label="CH2", pos="0.5,1.7!"]; N1_Et_C2 [label="CH2", pos="1.7,2.3!"]; N1_Et_OH [label="OH", pos="2.5,1.5!"]; // Edges for the pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Edges for substituents C3 -- C3_Me; C5 -- C5_Me; C4 -- C4_CHO_C; C4_CHO_C -- C4_CHO_H; C4_CHO_C -- C4_CHO_O [style=double]; N1 -- N1_Et_C1; N1_Et_C1 -- N1_Et_C2; N1_Et_C2 -- N1_Et_OH;

}digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Precursor [label="1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole"]; Reagent [label="Vilsmeier Reagent\n(POCl3 + DMF)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Target Molecule:\n1-(2-hydroxyethyl)-3,5-dimethyl-\n1H-pyrazole-4-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor -> Product [label="Formylation"]; Reagent -> Product [arrowhead=none];

}

The Integrated Elucidation Workflow

A single analytical technique is insufficient for unambiguous structure proof. Our approach is a logical, multi-step process where each result corroborates and refines the data from the previous step. This integrated workflow ensures the highest level of scientific confidence and trustworthiness in the final assignment.

Mass Spectrometry (MS): Confirming Elemental Composition

Expertise & Causality: The first step is to confirm that the synthesized molecule has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can definitively confirm or refute a proposed molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Data Interpretation

The primary goal is to match the observed mass of the protonated molecule with the calculated exact mass for C₈H₁₂N₂O₂ + H⁺.

| Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 169.0972 | Expected within 5 ppm |

| [M+Na]⁺ | 191.0791 | Expected within 5 ppm |

A match within 5 ppm provides strong evidence for the molecular formula C₈H₁₂N₂O₂. [4]Further analysis of fragmentation patterns (MS/MS) can reveal structural motifs, such as the loss of the hydroxyethyl side chain (-45 Da) or the aldehyde group (-29 Da).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While MS confirms the formula, IR spectroscopy provides rapid confirmation of the key functional groups. The presence or absence of characteristic absorption bands for the aldehyde, hydroxyl, and pyrazole ring moieties serves as a crucial validation checkpoint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Data Interpretation

The IR spectrum should display characteristic peaks corresponding to the molecule's functional groups. [7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~2750 (often weak) | C-H stretch | Aldehyde (O=C-H) |

| 1700-1680 | C=O stretch | Aldehyde (-CHO) [10][11] |

| 1600-1500 | C=N, C=C stretch | Pyrazole ring |

| ~1290 | C-N stretch | Pyrazole ring [12]|

The observation of a strong, sharp carbonyl (C=O) peak around 1690 cm⁻¹ and a broad hydroxyl (O-H) peak are essential for confirming the success of the synthesis and the integrity of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. [13][14]By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the complete molecular skeleton. Two-dimensional (2D) NMR experiments provide the final, unambiguous proof of these connections.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it ensures the hydroxyl proton is observable.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and subsequently, 2D experiments like COSY and HSQC/HMBC if needed for full confirmation.

¹H NMR Analysis

The ¹H NMR spectrum provides a proton-by-proton map of the molecule.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (s) | 1H | H -C=O | Aldehyde protons are highly deshielded by the carbonyl group. |

| ~4.9 (DMSO-d₆) | Triplet (t) | 1H | OH | Coupled to the adjacent CH₂. Position is solvent-dependent and disappears upon D₂O exchange. |

| ~4.2 | Triplet (t) | 2H | N-CH₂ -CH₂ | Deshielded by the adjacent pyrazole nitrogen. Coupled to the -CH₂OH protons. |

| ~3.7 | Triplet (t) | 2H | CH₂-CH₂ -OH | Coupled to the N-CH₂ protons. |

| ~2.5 | Singlet (s) | 3H | C5-CH₃ | Aromatic methyl group with no adjacent protons. |

| ~2.4 | Singlet (s) | 3H | C3-CH₃ | Aromatic methyl group with no adjacent protons. Slightly different chemical environment than the C5-CH₃. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C =O | Aldehyde carbonyl carbons are significantly downfield. |

| ~149 | C 5 | Pyrazole ring carbon attached to nitrogen and a methyl group. |

| ~141 | C 3 | Pyrazole ring carbon attached to two nitrogens and a methyl group. |

| ~115 | C 4 | Pyrazole ring carbon attached to the aldehyde. |

| ~60 | -CH₂-C H₂-OH | Aliphatic carbon attached to the electron-withdrawing OH group. |

| ~50 | N-C H₂-CH₂- | Aliphatic carbon attached to the pyrazole nitrogen. |

| ~13 | C5-C H₃ | Methyl carbon. |

| ~11 | C3-C H₃ | Methyl carbon in a slightly different environment. |

Advanced 2D NMR for Unambiguous Confirmation

For complete trustworthiness, 2D NMR experiments are employed to verify the assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. A clear cross-peak between the signals at ~4.2 ppm (N-CH₂) and ~3.7 ppm (-CH₂-OH) would definitively prove the connectivity of the hydroxyethyl fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments in the tables above. For example, it would show a correlation between the proton signal at ~10.0 ppm and the carbon signal at ~185 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the entire molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

From the N-CH₂ protons (~4.2 ppm) to the pyrazole ring carbons C 3 and C 5.

-

From the aldehydic proton (H -C=O, ~10.0 ppm) to the pyrazole ring carbon C 4.

-

From the C3-CH₃ protons (~2.4 ppm) to pyrazole carbons C 3 and C 4.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. High-Resolution Mass Spectrometry establishes the correct elemental composition. FT-IR spectroscopy provides a rapid and essential check for the presence of the required aldehyde and hydroxyl functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, confirming the substitution pattern and the structure of the N-alkyl side chain. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any subsequent research or development activities.

References

-

STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Available from: [Link]

-

Al-Amiery, A. A. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(3), 324-334. Available from: [Link]

-

ResearchGate. Pyrazole-4-carbaldehyde derivatives. [Diagram]. Available from: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-17. Available from: [Link]

-

Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. Available from: [Link]

-

Grdadolnik, S. G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. Available from: [Link]

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

-

Li, Z., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(6), 1247-1255. Available from: [Link]

-

Journal of Molecular Structure. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Diagram]. Available from: [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... [Diagram]. Available from: [Link]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. jpsionline.com [jpsionline.com]

- 4. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. This compound [cymitquimica.com]

- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 14. jchps.com [jchps.com]

An In-Depth Technical Guide to the Synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged structure found in numerous pharmacologically active compounds, and the presence of hydroxyl and aldehyde functionalities makes this specific molecule a versatile intermediate for further elaboration.[1][2] This document details a robust two-stage synthetic strategy, beginning with the construction of the pyrazole ring via a Knorr-type condensation, followed by regioselective formylation at the C4 position using a modified Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer field-proven insights into process optimization and troubleshooting.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule is most effectively achieved through a sequential process that first establishes the core heterocyclic system and then introduces the desired aldehyde functionality.

-

Stage 1: Synthesis of the Precursor, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole. This foundational step involves the condensation of 2-hydroxyethylhydrazine with acetylacetone (2,4-pentanedione). This classic Knorr pyrazole synthesis is highly efficient and reliably produces the substituted pyrazole core.

-

Stage 2: C4-Formylation via a Protected Vilsmeier-Haack Reaction. The introduction of the carbaldehyde group is accomplished through the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles.[3][4][5] A critical consideration, however, is the reactivity of the free hydroxyl group on the ethyl side chain, which can lead to unwanted side reactions, such as chlorination, under Vilsmeier-Haack conditions.[6] To circumvent this, a protection-formylation-deprotection sequence is employed to ensure high yield and purity of the final product.

This strategic division allows for controlled and optimized synthesis at each critical transformation.

Stage 1 Protocol: Synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole

Mechanistic Rationale

The formation of the 3,5-dimethylpyrazole ring from a hydrazine derivative and a 1,3-dicarbonyl compound like acetylacetone is a cornerstone of heterocyclic chemistry. The reaction proceeds via initial nucleophilic attack of the more basic nitrogen of 2-hydroxyethylhydrazine onto one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, results in the formation of the stable, aromatic pyrazole ring.

Experimental Workflow: Stage 1

Caption: Workflow for the synthesis of the pyrazole precursor.

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq.) and a suitable solvent such as ethanol.

-

Reagent Addition: While stirring, add 2-hydroxyethylhydrazine (1.0 eq.) dropwise to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.

Stage 2 Protocol: Vilsmeier-Haack Formylation

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), to introduce a formyl group onto an electron-rich aromatic system.[7] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7][8] The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent, leading to an iminium intermediate. This intermediate is stable until it is hydrolyzed during the aqueous work-up to liberate the final aldehyde.

As noted, the free hydroxyl group requires protection to prevent side reactions. Acetylation to form an ester is a robust and easily reversible strategy. The synthesis, therefore, follows three key steps: protection, formylation, and deprotection.[6]

Experimental Workflow: Stage 2

Caption: Workflow for the protected Vilsmeier-Haack formylation.

Step-by-Step Protocol

A. Protection of the Hydroxyl Group

-

Dissolve 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq.) in acetic anhydride.

-

Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.

-

Remove excess acetic anhydride under reduced pressure. The crude protected pyrazole can often be used directly in the next step.

B. Vilsmeier-Haack Formylation

-

Safety First: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Vilsmeier Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3.0 eq.). Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add POCl₃ (1.2 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.[8]

-

Formylation Reaction: Dissolve the protected pyrazole from step A in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]

-

Work-up and Hydrolysis: Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring. This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or sodium hydroxide, until the pH is ~7-8.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). If the product has some water solubility, saturating the aqueous layer with NaCl (brine) can improve extraction efficiency.[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

C. Deprotection of the Hydroxyl Group

-

The crude intermediate ester is then hydrolyzed. This can be achieved by stirring with a base (e.g., K₂CO₃ in methanol) or an acid (e.g., dilute HCl) until the ester is cleaved (monitor by TLC).

-

After hydrolysis, neutralize the solution if necessary and extract the final product as described in step B9.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary and Characterization

Reagent Table (Illustrative)

| Stage | Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) |

| 1 | Acetylacetone | 100.12 | 1.0 | 10 |

| 2-hydroxyethylhydrazine | 76.09 | 1.0 | 10 | |

| 2A | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole | 154.20 | 1.0 | 10 |

| Acetic Anhydride | 102.09 | Excess | - | |

| 2B | Protected Pyrazole | 196.24 | 1.0 | 10 |

| DMF | 73.09 | 3.0 | 30 | |

| POCl₃ | 153.33 | 1.2 | 12 |

Expected Characterization Data

The structure of the final product, this compound (C₈H₁₂N₂O₂), should be confirmed using standard analytical techniques.[9][10][11]

-

¹H NMR: Expect characteristic signals for the two methyl groups on the pyrazole ring, the methylene protons of the hydroxyethyl side chain, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals corresponding to the aldehyde carbonyl carbon, the carbons of the pyrazole ring, the two methyl carbons, and the two carbons of the hydroxyethyl group will be present.

-

IR Spectroscopy: Key stretches include a broad O-H band (around 3200-3400 cm⁻¹) and a strong C=O stretch for the aldehyde (around 1670-1700 cm⁻¹).[12]

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

References

-

Oruç, E. E., et al. (2006). Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents. Archiv der Pharmazie, 339(5), 267–272. [Link]

-

Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27156-27192. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 219-233. [Link]

-

Oruç, E. E., et al. (2006). Synthesis of Some Novel Azo Derivatives of 3,5‐Dimethly‐1‐(2‐hydroxyethyl)pyrazole as Potent Analgesic Agents. Archiv Der Pharmazie, 339(5), 267–272. [Link]

-

MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1453. [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

-

Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508–509. [Link]

-

Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

-

Kumar, G. S., et al. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.[Link]

-

PubChem. (n.d.). 1-(2-hydroxyethyl)-3-methyl-1h-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 1-(2-hydroxyethyl)-3-methyl-1h-pyrazole-4-carbaldehyde (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore the rationale behind its synthetic pathway, provide detailed experimental protocols for its preparation and characterization, and discuss its potential applications based on the broader activities of the pyrazole scaffold.

Core Molecular Attributes

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a reactive aldehyde group at the 4-position and a hydroxyethyl substituent on one of the nitrogen atoms makes it a versatile building block for further chemical modifications.

Physicochemical and Spectroscopic Data

A precise understanding of a molecule's properties is foundational to its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| CAS Number | 1099772-09-4 | [1][3][4] |

| Appearance | Solid (predicted) | [3] |

| Purity | ≥95-98% (as commercially available) | [1][2] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Table 1: Key physicochemical properties of this compound.

Synthesis Strategy and Rationale

The synthesis of this compound is not a trivial one-step process. The presence of the hydroxyl group in the starting material, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, complicates the direct introduction of a formyl group at the 4-position using the Vilsmeier-Haack reaction. This is because the Vilsmeier reagent (a chloroiminium salt generated from POCl₃ and DMF) can react with the hydroxyl group, leading to unwanted side products.

Therefore, a more strategic, three-step approach is necessary, which embodies the principles of protecting group chemistry. This self-validating system ensures a higher yield and purity of the desired product.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of the Starting Material, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole

The initial pyrazole core is synthesized via a classic condensation reaction between acetylacetone and 2-hydroxyethylhydrazine.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyethylhydrazine (1.0 eq) in ethanol.

-

Addition of Reagent: To this solution, add acetylacetone (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.

Step 2 & 3: Protection, Formylation, and Deprotection

This two-stage process involves first protecting the hydroxyl group as an acetate ester, followed by the Vilsmeier-Haack formylation, and finally, deprotection to yield the target aldehyde.

Experimental Protocol

-

Protection (Acylation):

-

Dissolve 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetic anhydride.

-

Heat the mixture gently for 1-2 hours.

-

Remove the excess acetic anhydride under reduced pressure to obtain 1-(2-acetoxyethyl)-3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

-

-

Vilsmeier-Haack Formylation:

-

Reagent Preparation: In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the crude 1-(2-acetoxyethyl)-3,5-dimethyl-1H-pyrazole from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

-

Deprotection (Hydrolysis) and Isolation:

-

Basify the aqueous mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide) to hydrolyze the acetate protecting group.

-

The resulting precipitate is the crude final product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Expected Peaks:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[4]

¹H NMR Spectroscopy

-

Expected Signals:

-

A singlet for the aldehydic proton (-CHO).

-

A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

A triplet for the methylene protons attached to the pyrazole nitrogen (N-CH₂-).

-

Two singlets for the two methyl groups on the pyrazole ring.

-

A singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy

-

Expected Signals:

-

A signal in the downfield region for the carbonyl carbon of the aldehyde.

-

Signals for the quaternary carbons and the CH carbon of the pyrazole ring.

-

Signals for the two methylene carbons of the hydroxyethyl group.

-

Signals for the two methyl group carbons.

-

Sources

Substituted Pyrazole Carbaldehydes: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of commercially successful drugs.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing potent and selective therapeutic agents.[1] Among its myriad derivatives, substituted pyrazole carbaldehydes have emerged as particularly promising intermediates and bioactive molecules. Their inherent reactivity and diverse pharmacological profile, spanning anti-inflammatory, antimicrobial, anticancer, and antioxidant activities, make them a focal point of intensive research.[2][3][4][5] This technical guide provides an in-depth exploration of substituted pyrazole carbaldehydes, from their principal synthetic routes to their broad spectrum of biological activities. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and synthesize structure-activity relationship (SAR) data to offer a comprehensive resource for professionals in drug discovery and development.

The Pyrazole Carbaldehyde Scaffold: Synthesis and Reactivity

The strategic importance of pyrazole carbaldehydes lies in the dual functionality of the pyrazole core and the reactive aldehyde group. The pyrazole ring itself is aromatic, and the positions of its substituents significantly influence its electronic properties and, consequently, its biological interactions. The aldehyde moiety serves as a critical chemical handle for further molecular elaboration, allowing for the synthesis of extensive compound libraries, such as Schiff bases, chalcones, and other heterocyclic systems.[6]

Core Synthesis: The Vilsmeier-Haack Reaction

A predominant and highly effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][7] This formylation reaction is mechanistically elegant and synthetically robust, typically involving the reaction of a substituted hydrazone with the Vilsmeier reagent (a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[3][4]

Causality in Experimental Choice: The choice of the Vilsmeier-Haack reaction is dictated by its reliability and versatility. It allows for the direct introduction of a formyl group onto the pyrazole ring during its formation. The reaction proceeds through an electrophilic substitution mechanism on an electron-rich intermediate, making it highly suitable for the synthesis of these aromatic heterocycles. The precursors, hydrazones, are readily prepared from the condensation of ketones with hydrazines, making the starting materials accessible.[7][8]

Caption: Synthetic and evaluation workflow for pyrazole carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-(2,4-dichlorophenyl)-1-(substituted)-1H-pyrazole-4-carbaldehyde

This protocol is adapted from methodologies reported for the synthesis of various pyrazole carbaldehydes.[3][7] It is a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding.

Step 1: Synthesis of Hydrazone Intermediate

-

To a solution of a substituted acetophenone (e.g., 2,4-dichloroacetophenone) (0.01 mol) in ethanol (30 mL), add the appropriate hydrazine derivative (e.g., a substituted 2-phenoxyacetohydrazide) (0.01 mol).[7]

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Self-Validation Check: Characterize the resulting hydrazone using IR spectroscopy (disappearance of ketone C=O, appearance of C=N stretch) and ¹H NMR.

Step 2: Cyclization and Formylation

-

In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (0.03 mol) dropwise to ice-cold N,N-dimethylformamide (DMF) (15 mL) with constant stirring.

-

Stir the mixture for 30 minutes at 0-5°C.

-

Add the hydrazone intermediate (0.01 mol) from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and maintain for 6-8 hours.

-

Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Self-Validation Check: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Confirm the structure of the final pyrazole carbaldehyde using IR (presence of aldehyde C=O stretch ~1680 cm⁻¹), ¹H NMR (aldehyde proton singlet ~9-10 ppm), and Mass Spectrometry.[7]

Spectrum of Biological Activities

Substituted pyrazole carbaldehydes exhibit a remarkable range of pharmacological activities, underscoring their potential in drug development.[2] The specific activity is often tuned by the nature and position of substituents on the pyrazole and any attached phenyl rings.

Anti-inflammatory Activity

Inflammation is a complex biological response, and many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[9] Several pyrazole derivatives, most notably Celecoxib, are potent and selective COX-2 inhibitors.[2][9] Pyrazole carbaldehydes have been investigated as novel anti-inflammatory agents, with some derivatives showing activity comparable to standard drugs like Diclofenac.[5][10]

Mechanism of Action Insight: The anti-inflammatory action of many pyrazole derivatives is linked to their ability to fit into the active site of the COX-2 enzyme.[10] Molecular docking studies suggest that the pyrazole core can form key hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.[10] An in vitro model often used for preliminary screening is the red blood cell (RBC) membrane stabilization assay, which correlates with lysosomal membrane stabilization, a key process in mitigating the inflammatory response.[5]

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrazole Carbaldehydes

| Compound ID | Substituent Group | Concentration (µg/mL) | % Inhibition of Hemolysis | Reference |

|---|---|---|---|---|

| 6b | 3-methoxyphenyl | 500 | 85.12 ± 0.11 | [5] |

| 4g | 4-chlorophenyl | 100 | 68.18 | [10] |

| 4h | 4-fluorophenyl | 100 | 65.90 | [10] |

| Diclofenac | (Standard) | 100 | 72.72 |[10] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (RBC Membrane Stabilization)

-

Prepare a 10% v/v red blood cell suspension from fresh human blood.

-

Prepare test solutions of synthesized compounds and a standard drug (e.g., Diclofenac) at various concentrations (e.g., 100-500 µg/mL).

-

Mix 1.0 mL of the test/standard solution with 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), and 0.5 mL of the RBC suspension.

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge at 3000 rpm for 20 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.

-

Calculate the percentage inhibition of hemolysis using the formula: % Inhibition = 100 × [1 - (Abs_test / Abs_control)].

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carbaldehydes have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][7]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents. Studies have consistently shown that the presence of electron-withdrawing groups, particularly halogens (e.g., chloro, bromo) on the phenyl rings attached to the pyrazole core, enhances antimicrobial activity.[7] For instance, compounds with 2,4-dichloro or bromo-substituted phenoxy moieties have shown significant activity against B. subtilis, S. aureus, E. coli, and C. albicans.[7]

Caption: Structure-Activity Relationship (SAR) for antimicrobial pyrazoles.

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Selected Pyrazole Carbaldehydes

| Compound ID | Substituent | S. aureus | B. subtilis | E. coli | A. niger | Reference |

|---|---|---|---|---|---|---|

| 4c | 4-bromophenoxy | 20 | 21 | 18 | 19 | [7] |

| 4f | 2,4,6-trichlorophenoxy | 22 | 23 | 20 | 21 | [7] |

| 4e | 4-nitrophenoxy | 15 | 16 | 14 | 15 | [7] |

| Ciprofloxacin | (Standard) | 25 | 26 | 24 | - | [7] |

| Ketoconazole | (Standard) | - | - | - | 25 |[7] |

Experimental Protocol: Antimicrobial Screening (Cup-Plate Method)

-

Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the plates with standardized microbial suspensions (e.g., 0.5 McFarland standard).

-

Using a sterile cork borer, create wells (cups) of 6 mm diameter in the agar.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.

-

Add solvent control (DMSO) and standard antibiotic solutions (e.g., Ciprofloxacin, Ketoconazole) to separate wells.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Anticancer and Other Activities

The pyrazole scaffold is integral to numerous anticancer agents.[11][12] Pyrazole carbaldehyde derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7), with some compounds showing potent inhibitory activity.[11] Additionally, these versatile compounds have been reported to possess antioxidant, antitubercular, antiviral, and analgesic properties, making them a rich source for lead discovery across multiple therapeutic areas.[2][8]

Future Perspectives and Conclusion

Substituted pyrazole carbaldehydes represent a highly valuable and versatile class of heterocyclic compounds. Their straightforward synthesis, coupled with the reactive aldehyde functionality, provides a robust platform for the generation of diverse chemical libraries. The consistent demonstration of potent anti-inflammatory and antimicrobial activities, governed by predictable structure-activity relationships, confirms their therapeutic potential.

Future research should focus on:

-

Mechanism of Action Studies: Moving beyond primary screening to elucidate the specific molecular targets and pathways modulated by these compounds.

-

Lead Optimization: Systematically modifying the most potent hits to improve their pharmacological profile, including efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Evaluation: Progressing promising in vitro candidates to preclinical animal models to validate their therapeutic efficacy and safety.[9]

References

- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Pandhurnekar, C. P., et al. (2021). ADVANCES IN THE STUDIES OF BIOLOGICAL ACTIVITIES AND NOVEL GREEN SYNTHETIC ROUTES FOR PYRAZOLE SCAFFOLDS. Journal of Advanced Scientific Research, ICITNAS: 37-43.

- Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.

- Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Vol 23, No 1.

- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Kumar, A. R., et al. (2022). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.

- ResearchGate. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study.

- Fouad, A., et al. (n.d.).

- PMC. (n.d.).

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.

Sources

- 1. sciensage.info [sciensage.info]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jpsionline.com [jpsionline.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This compound is a versatile heterocyclic building block with potential applications in medicinal chemistry. This guide provides a detailed analysis of its spectroscopic characteristics, offering insights into the relationship between its molecular structure and spectral data. While complete experimental spectra are not publicly available in full detail, this document synthesizes known data with expert interpretation based on analogous structures to provide a comprehensive analytical overview.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound is comprised of a central 3,5-dimethylpyrazole ring, substituted at the N1 position with a 2-hydroxyethyl group and at the C4 position with a formyl (aldehyde) group.

Molecular Formula: C₈H₁₂N₂O₂[1][2]

Molecular Weight: 168.19 g/mol [2]

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. While experimental mass spectra are not readily published, predicted data is available.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 169.09715 |

| [M+Na]⁺ | 191.07909 |

| [M-H]⁻ | 167.08259 |

| [M]⁺ | 168.08932 |

| (Data sourced from PubChem[1]) |

Interpretation of Fragmentation: In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 168. Key fragmentation pathways would likely involve:

-

Loss of the hydroxyethyl group: Cleavage of the N1-C8 bond could lead to a fragment corresponding to the pyrazole carbaldehyde core.

-

Loss of water: Dehydration from the hydroxyethyl moiety is a common fragmentation pattern for alcohols.

-

Cleavage of the aldehyde group: Loss of CHO (29 Da) or CO (28 Da) is characteristic of aldehydes.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer for soft ionization to observe the molecular ion.

-

Analysis Mode: Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

High-Resolution MS (HRMS): For precise mass determination and confirmation of the elemental formula, employ a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Experimental data for this compound has been reported in the literature.[4]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3400 | O-H (Alcohol) | Stretching, broad |

| 1670 (approx.)* | C=O (Aldehyde) | Stretching |

| 1570 | C=N/C=C (Pyrazole Ring) | Stretching |

| 1530 | Pyrazole Ring | Stretching |

| (The value of 1670 cm⁻¹ is a typical value for an aromatic aldehyde and is consistent with the reported value of 1570 cm⁻¹ for the C=O in the original synthesis paper, which may be a typographical error or reflect strong conjugation effects[4]. Pyrazole aldehydes typically show a C=O stretch around 1667 cm⁻¹[3]) |

Interpretation:

-

The broad absorption band between 3200 and 3400 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group from the hydroxyethyl side chain.[4]

-

The strong peak around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group conjugated with the pyrazole ring.

-

The absorptions at 1570 cm⁻¹ and 1530 cm⁻¹ are attributed to the stretching vibrations of the C=N and C=C bonds within the pyrazole aromatic ring system.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a sample pellet by grinding a small amount of the solid compound with dry potassium bromide (KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan with a blank KBr pellet and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. The original synthesis was reported with a ¹H NMR spectrum recorded in DMSO-d₆ at 300 MHz.[4]

¹H NMR Analysis (Predicted and Interpreted)

Based on the known structure and data from analogous pyrazole derivatives, a detailed ¹H NMR spectrum can be predicted.

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| A | 9.8 - 10.0 | Singlet (s) | 1H | Aldehyde-H (C11-H) |

| B | ~4.9 (t, J ≈ 5 Hz) | Triplet (t) | 1H | OH (O10-H) |

| C | 4.1 - 4.2 (t, J ≈ 5.5 Hz) | Triplet (t) | 2H | N-CH₂ (C8-H₂) |

| D | 3.7 - 3.8 (q, J ≈ 5.5 Hz) | Quartet (q) | 2H | O-CH₂ (C9-H₂) |

| E | ~2.5 | Singlet (s) | 3H | C5-CH₃ (C7-H₃) |

| F | ~2.4 | Singlet (s) | 3H | C3-CH₃ (C6-H₃) |

Causality Behind Predicted Shifts & Multiplicities:

-

Aldehyde Proton (A): The proton on the C4-aldehyde is expected to be significantly downfield (9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group and the aromatic ring. This is a characteristic region for aldehyde protons on heterocyclic systems.[3] It appears as a singlet as there are no adjacent protons.

-

Hydroxyl Proton (B): In DMSO-d₆, alcohol protons are often observed as distinct triplets (or other multiplets) due to coupling with adjacent methylene protons. The chemical shift can vary but is expected around 4.9 ppm. This signal will disappear upon D₂O exchange, a key validation step.

-

N-Methylene Protons (C): The CH₂ group attached to the pyrazole nitrogen (N1) is deshielded by the ring's electronegativity, placing its signal around 4.1-4.2 ppm. It will appear as a triplet due to coupling with the adjacent O-CH₂ group (D).

-

O-Methylene Protons (D): The CH₂ group attached to the oxygen is also deshielded, but typically slightly less so than the N-CH₂ group in this arrangement. It is expected around 3.7-3.8 ppm. It appears as a quartet due to coupling with both the N-CH₂ protons (C) and the OH proton (B).

-

Methyl Protons (E, F): The two methyl groups on the pyrazole ring are in distinct chemical environments. The C5-methyl is generally slightly downfield compared to the C3-methyl. Based on data for similar 3,5-dimethylpyrazoles, they are expected as sharp singlets around 2.4-2.5 ppm.[5][6]

Caption: Expected ¹H-¹H scalar coupling network in the hydroxyethyl side chain.

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~185 | C=O (C11) | Aldehyde carbonyl carbon, strongly deshielded.[3] |

| ~150 | C3 | Pyrazole ring carbon attached to nitrogen and methyl. |

| ~140 | C5 | Pyrazole ring carbon attached to two nitrogens and methyl. |

| ~115 | C4 | Pyrazole ring carbon attached to the aldehyde. |

| ~59 | O-CH₂ (C9) | Methylene carbon attached to electronegative oxygen. |

| ~50 | N-CH₂ (C8) | Methylene carbon attached to electronegative nitrogen. |

| ~14 | C5-CH₃ (C7) | Methyl carbon. |

| ~11 | C3-CH₃ (C6) | Methyl carbon, typically slightly upfield from C5-CH₃.[5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the OH proton signal (which will disappear).

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly within the hydroxyethyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecule.

-

References

-

Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]

-

Journal of Chemistry and Technologies. (2025). Various pyrazole syntheses and characterizations. This source provides general spectral data for related pyrazole compounds, useful for comparative analysis. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. This document provides examples of ¹H and ¹³C NMR spectra for various organic molecules, offering a reference for typical chemical shift ranges. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information. This document provides detailed ¹H and ¹³C NMR data for a range of 3,5-dimethylpyrazole derivatives. [Link]

-

MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. This paper details the synthesis and full spectroscopic characterization (IR, HRMS, ¹H, ¹³C NMR) of a structurally related pyrazole-4-carbaldehyde. [Link]

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. This publication provides NMR data for 3,5-dimethylpyrazole, a core component of the target molecule. [Link]

Sources

A Technical Guide to the Safe Handling of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Section 1: Introduction and Compound Profile

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development, valued for its diverse pharmacological activities.[1] 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a functionalized derivative within this important class of heterocyclic compounds. Its structure, featuring a reactive carbaldehyde group and a hydroxyethyl substituent, makes it a valuable intermediate for the synthesis of more complex target molecules.

However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this reagent safely and effectively. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere compliance.

| Compound Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1099772-09-4[2][3] |

| Molecular Formula | C₈H₁₂N₂O₂[2][3] |

| Molecular Weight | 168.19 g/mol [2][3] |

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundational step for the safe handling of any chemical reagent. For this compound, the primary hazards are associated with its irritant properties, a common characteristic of functionalized aromatic aldehydes and heterocyclic compounds.[4][5][6]

Globally Harmonized System (GHS) Classification

Based on available data for the compound and structurally similar pyrazole derivatives, the following GHS classifications should be assumed.[4][7][8][9]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315[4] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation | H319[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335[4] |

The Logic of Risk Assessment

Before any experimental work begins, a systematic risk assessment must be performed. This process is not a mere checklist but a critical thinking exercise to anticipate and mitigate potential harm.

Caption: The standard sequence for donning and doffing PPE.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes variability and the potential for error.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

PPE: Don all required PPE as described in Section 3.

-

Weighing: If possible, weigh the solid material directly within the fume hood. If using an external balance, weigh the material in a tared, sealed container to minimize the risk of generating dust.

-

Transfer: Use a spatula to transfer the solid. Avoid scooping in a manner that creates airborne dust.

-

Dissolution: If preparing a solution, add the solvent to the solid slowly. Ensure the vessel is appropriately sized to prevent splashing.

-

Post-Handling: After use, securely close the primary container. Wipe down the spatula and work surface with a damp cloth or appropriate solvent.

-

Decontamination: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water. [7]

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

-

Temperature: Store in a cool, dry place. [10][11]Several suppliers recommend refrigerated storage at 2-8°C. [2]This is the optimal condition to prevent potential degradation.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination. [10][12][11]* Location: Store in a well-ventilated area designated for chemical storage. [12]The storage location should be locked or otherwise secured to restrict access. [12][11]* Incompatibilities: Store away from strong oxidizing agents and strong reducing agents. [6][13]

Section 5: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

For a small laboratory spill:

-

Alert: Immediately alert personnel in the vicinity.

-

Isolate: If safe to do so, restrict access to the spill area.

-

Protect: Ensure you are wearing appropriate PPE, including respiratory protection if dust is present.

-

Contain: Prevent further spread. Do not let the product enter drains. [11][14]5. Clean-up: Gently sweep up the solid material, avoiding dust formation. [7][11]Place the material and any contaminated cleaning supplies into a suitable, labeled, and closed container for hazardous waste disposal. [7][11]6. Decontaminate: Clean the spill area with soap and water or an appropriate solvent.

Caption: A decision tree for responding to a chemical spill.

First Aid Measures

In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the responding physician. [7][11]

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician. [7][11][13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician. [7][12][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [7][13][15]Remove contact lenses if present and easy to do. [7][11]Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. [16][15]Rinse the mouth with water and consult a physician. [13][15]|

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10][11][17]* Hazards: In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated. [11][13][17]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [10][11][17]